Product packaging for DS-1001b(Cat. No.:CAS No. 1898207-64-1)

DS-1001b

Cat. No.: B607204
CAS No.: 1898207-64-1
M. Wt: 608.9 g/mol
InChI Key: UPPAAWQBZQBNIE-USRGLUTNSA-N
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Description

Overview of IDH Enzymes and Metabolic Pathways

Isocitrate dehydrogenase (IDH) is a family of enzymes crucial for cellular metabolism. tandfonline.come-century.us In their normal, or wild-type, state, IDH enzymes play a key role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. tandfonline.come-century.us The primary function of IDH is to catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a vital intermediate in cellular energy production and biosynthesis. e-century.usmdpi.comxiahepublishing.com This reaction also produces NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), which is essential for maintaining cellular redox balance and protecting cells from oxidative damage. e-century.usmdpi.comnih.gov There are three main isoforms of IDH: IDH1, which is found in the cytoplasm and peroxisomes, and IDH2 and IDH3, which are located in the mitochondria. mdpi.comnih.gov

Prevalence and Significance of IDH1 Mutations in Malignancies

Heterozygous, gain-of-function mutations in the IDH1 gene are a defining feature of several human cancers. aacrjournals.orgnih.gov These mutations almost always occur at a single amino acid residue in the enzyme's active site, arginine 132 (R132). aacrjournals.orgnih.govnih.gov The presence of an IDH1 mutation is a key event in the development of these tumors and often serves as an important prognostic marker. nih.govmdpi.com

IDH1 mutations are remarkably common in lower-grade diffuse gliomas. They are found in approximately 80% of World Health Organization (WHO) grade II and grade III gliomas (astrocytomas and oligodendrogliomas) and the secondary glioblastomas that can arise from them. nih.govmdpi.comoncotarget.com In contrast, these mutations are rare in primary glioblastoma, occurring in less than 10% of cases. aacrjournals.orgoncotarget.com This high frequency in lower-grade tumors suggests that the IDH1 mutation is an early event in the development of this specific lineage of brain tumors. nih.gov The most common variant is IDH1-R132H, which accounts for the vast majority of all IDH1 mutations found in glioma. oncotarget.com

Glioma TypePrevalence of IDH1 Mutations
WHO Grade II/III Gliomas ~80% nih.govmdpi.comoncotarget.com
Secondary Glioblastoma ~73-88% oncotarget.comscielo.br
Primary Glioblastoma <10% aacrjournals.orgoncotarget.com

This table presents approximate prevalence rates of IDH1 mutations in different types of gliomas based on multiple research studies.

IDH1 mutations are also a frequent genetic alteration in cartilaginous tumors. They are found in about 50-80% of central conventional chondrosarcomas and are considered an early driver event in their formation. nih.govmdpi.comnih.gov The presence of IDH1 mutations can help distinguish chondrosarcoma from other bone tumors like chondroblastic osteosarcomas. unchealthcare.org In chondrosarcoma, the R132C variant of the IDH1 mutation is more frequently observed than the R132H variant common in gliomas. mdpi.com

Tumor TypePrevalence of IDH1/2 Mutations
Enchondroma ~87% nih.gov
Central Conventional Chondrosarcoma ~50% nih.gov
Dedifferentiated Chondrosarcoma >80% nih.gov

This table shows the prevalence of collective IDH1 and IDH2 mutations in various cartilage tumors, indicating IDH mutation as a key early event.

In acute myeloid leukemia (AML), mutations in IDH1 are found in approximately 6% to 16% of cases. frontiersin.orgnih.gov These mutations are particularly common in patients with a normal karyotype (cytogenetically normal AML or CN-AML), where the frequency can be around 11.8%. oup.com Unlike in gliomas, where IDH1 mutations are associated with a better prognosis, their prognostic significance in AML has been debated, with some studies suggesting an association with inferior outcomes. nih.gov

Chondrosarcoma

Role of Mutant IDH1 Neomorphic Activity

The oncogenic potential of IDH1 mutations stems not from a loss of the enzyme's normal function, but from the acquisition of a new, harmful capability known as neomorphic activity. mdpi.comxiahepublishing.comnih.gov

The mutated IDH1 enzyme gains the novel ability to convert its normal product, α-ketoglutarate (α-KG), into an oncometabolite called D-2-hydroxyglutarate (2-HG). nih.govnih.govmdpi.com This reaction consumes NADPH, which can disrupt the cell's normal redox balance. mdpi.comashpublications.org In healthy cells, 2-HG is only present at very low levels. xiahepublishing.com However, in tumors with an IDH1 mutation, 2-HG accumulates to dramatically high concentrations. nih.govaacrjournals.org This accumulation of 2-HG is believed to be the primary driver of tumorigenesis in these cancers by competitively inhibiting α-KG-dependent enzymes, which leads to widespread epigenetic changes and a block in cellular differentiation. nih.gov

The development of inhibitors that specifically target the mutant IDH1 enzyme aims to block this neomorphic activity, reduce the production of 2-HG, and thereby treat the cancer. DS-1001b is one such orally available, brain-penetrant inhibitor designed specifically for mutant IDH1. ascopubs.orgaacrjournals.orgmedchemexpress.com Preclinical and early clinical studies have shown that this compound can effectively inhibit the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels and demonstrating anti-tumor activity in IDH1-mutant cancers like glioma and chondrosarcoma. aacrjournals.orgmedchemexpress.comoup.com

Research Findings on this compound

This compound is a selective, orally bioavailable inhibitor of mutant IDH1 that was designed to penetrate the blood-brain barrier. ascopubs.orgselleckchem.com Its mechanism involves binding to an allosteric pocket on the surface of the IDH1 dimer, which stabilizes the enzyme in an inactive "open" conformation. aacrjournals.orgnih.gov This prevents the binding of substrates and inhibits the catalytic activity of the mutant enzyme. aacrjournals.orgnih.gov

Preclinical Efficacy of this compound

Model System Key Findings Reference
Cell-free enzymatic assays Strongly inhibits mutant IDH1 (R132H/R132C) but not wild-type IDH1 or mutant IDH2. aacrjournals.org
IDH1-mutated chondrosarcoma cells Inhibits cell proliferation in a dose-dependent manner (GI50 values of 77-81 nM). medchemexpress.com
Subcutaneous Glioblastoma PDX Model (IDH1R132H) Continuous administration impaired tumor growth and significantly decreased 2-HG levels. aacrjournals.org

| Intracranial Glioblastoma PDX Model (IDH1R132H) | Decreased 2-HG levels and impaired tumor growth; induced glial differentiation markers. | aacrjournals.org |

This table summarizes key preclinical findings for this compound, demonstrating its specific inhibitory activity and anti-tumor effects in relevant cancer models.

Oncometabolite-Mediated Epigenetic Dysregulation

The accumulation of the oncometabolite D-2-HG is a central event in IDH-mutant cancers. oup.comcancer.gov D-2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases. medsci.orgashpublications.org These enzymes play crucial roles in various cellular processes, most notably in epigenetic regulation.

Key α-KG-dependent dioxygenases that are inhibited by D-2-HG include:

TET (Ten-Eleven Translocation) enzymes: These enzymes are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a critical step in DNA demethylation. medsci.org Inhibition of TET enzymes by D-2-HG leads to a global DNA hypermethylation phenotype. medsci.orgresearchgate.net

Jumonji C (JmjC) domain-containing histone demethylases: These enzymes remove methyl groups from histone proteins, thereby regulating gene expression. medsci.org D-2-HG-mediated inhibition of these demethylases results in widespread histone hypermethylation. nih.govnih.gov

This combined DNA and histone hypermethylation leads to what is often termed a "hypermethylator phenotype." This epigenetic dysregulation silences the expression of genes involved in cell differentiation, leading to a block in cellular maturation and promoting oncogenesis. nih.govresearchgate.net

Rationale for Mutant IDH1 Inhibition as a Therapeutic Strategy

The discovery of the role of mutant IDH1 in producing the oncometabolite 2-HG provided a clear rationale for developing targeted therapies. The central hypothesis is that by selectively inhibiting the mutant IDH1 enzyme, the production of 2-HG can be blocked, thereby reversing the epigenetic dysregulation and restoring normal cellular differentiation. aacrjournals.orgnih.gov

The therapeutic goals of inhibiting mutant IDH1 are:

Reduce 2-HG levels: The primary aim is to lower the concentration of the oncometabolite within the tumor cells.

Reverse epigenetic changes: By reducing 2-HG, the inhibition of α-KG-dependent dioxygenases is relieved, allowing for the demethylation of DNA and histones.

Promote cellular differentiation: Reversal of the epigenetic block is expected to induce differentiation of the tumor cells, thereby halting their uncontrolled proliferation. aacrjournals.orgmedchemexpress.com

This targeted approach is considered an attractive therapeutic strategy because it directly addresses the underlying driver of oncogenesis in IDH-mutant cancers. tandfonline.comnih.gov

Introduction of this compound as a Selective Mutant IDH1 Inhibitor

This compound, also known as Safusidenib, is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). aacrjournals.orgmedchemexpress.comprobechem.com It is an orally bioavailable small molecule that has been specifically designed to target the neomorphic activity of the mutant IDH1 enzyme. aacrjournals.orgnih.gov

A crucial feature of this compound is its ability to penetrate the blood-brain barrier (BBB). aacrjournals.orgnih.gov This is particularly important for the treatment of gliomas, a type of brain tumor where IDH1 mutations are common. aacrjournals.org The low BBB penetration of some other IDH inhibitors has been a significant challenge in treating these tumors. aacrjournals.org

Mechanism of Action:

This compound functions as an allosteric inhibitor. nih.gov It binds to a pocket on the surface of the IDH1 dimer, which is the functional form of the enzyme. nih.gov This binding stabilizes an "open" and inactive conformation of the mutant IDH1 enzyme. nih.gov This conformational change disrupts the binding site for a crucial divalent cation, which in turn reduces the enzyme's affinity for its substrate, α-KG. nih.gov By preventing the binding of both the cation and the substrate, this compound effectively inhibits the catalytic activity of the mutant IDH1 enzyme, leading to a reduction in 2-HG production. nih.gov

Selectivity and Potency:

Research has demonstrated that this compound is highly selective for mutant IDH1 over wild-type IDH1 and mutant IDH2. probechem.com This selectivity is critical to minimize off-target effects and potential toxicity.

Inhibitory Activity of this compound
EnzymeIC50 (nM)Reference
IDH1 R132H8.4 probechem.com
IDH1 R132C11 probechem.com
Wild-type IDH1>10,000 probechem.com
Mutant IDH2>10,000 probechem.com

Preclinical and Clinical Findings:

Preclinical studies using patient-derived xenograft (PDX) models of glioblastoma with IDH1 mutations have shown that this compound can impair tumor growth and decrease 2-HG levels. aacrjournals.org Furthermore, treatment with this compound has been observed to induce glial differentiation, as indicated by the increased expression of glial fibrillary acidic protein (GFAP). aacrjournals.org

Phase I clinical trials have investigated the use of this compound in patients with recurrent or progressive IDH1-mutant gliomas. oup.comascopubs.orgnih.gov These studies have shown that this compound is generally well-tolerated and demonstrates favorable brain distribution. ascopubs.orgnih.gov Importantly, a reduction in D-2-HG levels in tumor samples was observed in patients treated with this compound. oup.com Objective responses have been reported in patients with both enhancing and non-enhancing gliomas. oup.com A Phase 2 study has also been conducted to assess the efficacy and safety of this compound in patients with chemotherapy- and radiotherapy-naive IDH1-mutated WHO grade II glioma. mycancergenome.org

Phase I Clinical Trial Response to this compound in Glioma
Tumor TypeObjective Response RateReference
Enhancing Tumors17.1% oup.com
Non-enhancing Tumors33.3% oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29Cl3FN3O4 B607204 DS-1001b CAS No. 1898207-64-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPAAWQBZQBNIE-USRGLUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29Cl3FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1898207-64-1
Record name Safusidenib erbumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898207641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAFUSIDENIB ERBUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J2M48GC2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Ds 1001b

Enzyme Inhibition Mechanism

Selectivity for Mutant IDH1 R132X Variants (R132H, R132C)

DS-1001b is a potent and selective inhibitor of isocitrate dehydrogenase 1 (IDH1) enzymes carrying mutations at the R132 residue, particularly the R132H and R132C variants. probechem.commdpi.comamegroups.cn Its inhibitory action is significantly more pronounced against these mutant forms compared to the wild-type (WT) IDH1 enzyme. aacrjournals.org This selectivity is crucial for targeting cancer cells that harbor these specific mutations while minimizing effects on normal cells.

In cell-free enzymatic assays, this compound has demonstrated strong inhibitory activity against the IDH1 R132H and R132C mutants. probechem.com The half-maximal inhibitory concentration (IC₅₀) values highlight this potency and selectivity. While it shows limited effectiveness against other variants like IDH1-R132G, IDH1-R132L, and IDH1-R132S, and does not inhibit IDH2 variants, its primary activity is centered on the most common IDH1 mutations found in various cancers. amegroups.cnamegroups.org

Table 1: Inhibitory Activity of this compound against IDH1 Variants

Enzyme Variant IC₅₀ (nM) Source
IDH1 R132H 8.4 probechem.com
IDH1 R132C 11 probechem.com
IDH1 R132C (cellular assay) 112 frontiersin.org
Wild-Type IDH1 Significantly higher/less potent aacrjournals.org

Competitive Inhibition with Substrates (e.g., α-KG)

The mechanism by which this compound inhibits mutant IDH1 is through competitive inhibition with the substrate α-ketoglutarate (α-KG). aacrjournals.orgamegroups.org This means that this compound binds to the enzyme in a manner that prevents the binding of α-KG, a key component in the enzyme's aberrant neomorphic activity which produces the oncometabolite 2-hydroxyglutarate (2-HG). aacrjournals.org Studies have shown that higher concentrations of α-KG can decrease the inhibitory activity of this compound against the IDH1 R132H enzyme, which is characteristic of a competitive inhibition model. aacrjournals.org By binding to an allosteric site at the dimer interface, this compound induces a conformational change that reduces the enzyme's affinity for α-KG. aacrjournals.org

Influence of Cofactors and Ions (e.g., NADPH, MgCl₂) on Activity

The enzymatic activity of IDH1 and the inhibitory effect of compounds like this compound are influenced by the presence of cofactors and ions. The inhibitory potency of this compound is sensitive to the concentration of magnesium ions (MgCl₂). aacrjournals.org Specifically, increased concentrations of MgCl₂ have been shown to decrease the inhibitory activity of this compound against the IDH1 R132H enzyme. aacrjournals.org This suggests that the binding of this compound may be affected by the conformational state of the enzyme, which is in turn influenced by the binding of this divalent cation. aacrjournals.org

Structural Insights into Mutant IDH1 Binding

Cocrystal Analysis of this compound Analogues with IDH1

Structural studies, including cocrystal analysis, have provided critical insights into how this compound and its analogues bind to mutant IDH1. The X-ray crystal structure of the IDH1 R132C mutant has been solved in a complex with an analogue of this compound, referred to as "compound A," and NADPH (PDB ID: 6IO0). aacrjournals.orgrcsb.org More recently, the crystal structure of the ivosidenib-resistant IDH1 variant R132C/S280F in complex with this compound and NADPH has also been determined (PDB ID: 7PJN). nih.govmdpi.comresearchgate.net

These analyses reveal that this compound binds to an allosteric pocket located at the dimer interface of the enzyme. aacrjournals.orgnih.govfrontiersin.org This binding stabilizes the enzyme in an "open," inactive conformation. aacrjournals.orgnih.gov This conformational change disrupts the binding site for the catalytically important divalent cation (like Mg²⁺) and consequently reduces the enzyme's affinity for its substrate, α-KG. aacrjournals.org The binding interactions are primarily with residues at the dimer surface, and the structure shows that the L1 loop covers this interface. core.ac.uknih.gov

Dimer-Interface Binding Mode and Stoichiometry

This compound employs a distinct dimer-interface binding mode. It binds allosterically at the surface where the two IDH1 monomers meet to form a dimer. aacrjournals.orgcore.ac.uk This binding is not at the active site where substrate conversion occurs but rather at a regulatory site. acs.org

A key finding from non-denaturing mass spectrometry and crystallographic studies is the binding stoichiometry of this compound to the mutant IDH1 dimer. core.ac.uknih.gov Unlike some other IDH1 inhibitors such as ivosidenib, which binds with a stoichiometry of one inhibitor molecule per dimer, this compound binds with a stoichiometry of two inhibitor molecules per IDH1 variant dimer. core.ac.uknih.gov This 2:1 inhibitor-to-dimer ratio is a defining characteristic of its interaction with the target enzyme and may contribute to its ability to overcome certain resistance mutations. nih.gov The crystal structure of the R132C/S280F-DS-1001B complex shows the two inhibitor molecules bound at the dimer-interface with their trichlorophenyl rings adjacent to each other. researchgate.net

Allosteric Binding Characteristics

This compound is a selective inhibitor that targets mutant isocitrate dehydrogenase 1 (IDH1). core.ac.ukmedkoo.com Its mechanism of action is characterized by allosteric binding to the dimer interface of the mutant IDH1 enzyme. core.ac.uknih.gov This binding occurs at an allosteric pocket located on the surface where the two protein subunits of the enzyme meet. nih.gov

Co-crystal analysis of a compound with a similar structure to this compound revealed that the binding is stabilized by numerous hydrophobic interactions and a salt bridge formed between the carboxyl moiety of the inhibitor and the Arg119 residue of the enzyme. aacrjournals.org Kinetic studies have shown that higher concentrations of the substrate α-KG or the cofactor MgCl2 can decrease the inhibitory activity of this compound, which is consistent with its allosteric mechanism. aacrjournals.org However, the concentration of NADPH, another cofactor, does not appear to affect the activity of this compound. aacrjournals.org

Downstream Biological Effects

Reduction of Intracellular and Extracellular 2-HG Levels

A primary and direct consequence of the inhibition of mutant IDH1 by this compound is the significant reduction of the oncometabolite D-2-hydroxyglutarate (2-HG). aacrjournals.orgcancer.gov Mutations in the IDH1 gene confer a neomorphic enzymatic activity that leads to the conversion of α-ketoglutarate (α-KG) to 2-HG. sci-hub.seresearchgate.net this compound effectively blocks this aberrant production. medkoo.comcancer.gov

In various preclinical models, including patient-derived xenografts (PDX) of glioblastoma and chondrosarcoma cell lines harboring IDH1 mutations, treatment with this compound has been shown to markedly decrease both intracellular and extracellular levels of 2-HG. aacrjournals.orgresearchgate.net For instance, in an orthotopic glioblastoma PDX model, this compound administration significantly reduced intratumoral 2-HG levels. aacrjournals.org Similarly, in chondrosarcoma cell lines with IDH1 mutations (JJ012 and L835), this compound treatment resulted in a dose-dependent decrease in intracellular 2-HG. researchgate.net The compound also suppressed the increase in plasma 2-HG levels in xenograft models. aacrjournals.org

The potency of this compound in reducing 2-HG has been quantified in various cell-based assays.

Inhibition of 2-HG Production by this compound in IDH1-Mutant Cells
Cell LineIDH1 MutationAssay TypeIC50 (nmol/L)Source
TF-1 (stably transfected)R132H2-HG Production~30 aacrjournals.org
TF-1 (stably transfected)R132C2-HG Production~30 aacrjournals.org
293A (transiently transfected)R132H2-HG ProductionSimilar to stable cells aacrjournals.org
293A (transiently transfected)R132C2-HG ProductionSimilar to stable cells aacrjournals.org
S280F/R132H cellsR132H (with S280F resistance mutation)R-2HG Reduction31 ashpublications.org
R119P/R132H cellsR132H (with R119P resistance mutation)R-2HG Reduction10 ashpublications.org

Reversal of Aberrant Epigenetic Modifications

The accumulation of 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, which include histone demethylases and the TET family of DNA demethylases. sci-hub.sebiorxiv.org This inhibition leads to widespread epigenetic dysregulation. researchgate.net By reducing 2-HG levels, this compound helps to reverse these aberrant epigenetic changes. medkoo.comnih.gov

High levels of 2-HG inhibit histone lysine (B10760008) demethylases (KDMs), leading to a state of histone hypermethylation. sci-hub.seumich.edu Studies have shown that IDH-mutant cells exhibit higher levels of specific histone methylation marks, such as H3K4me3, H3K9me3, and H3K27me3, compared to wild-type cells. sci-hub.se Treatment with this compound has been demonstrated to reverse these epigenetic alterations. nih.govfrontiersin.org In chondrosarcoma cell models, this compound treatment led to a reduction in the levels of H3K4me3 and H3K9me3. sci-hub.se This reversal of aberrant histone modifications is a key downstream effect of the drug's primary mechanism of action. umich.edu

The oncometabolite 2-HG competitively inhibits the Ten-eleven translocation (TET) family of enzymes. sci-hub.sebiorxiv.org TET enzymes are crucial for active DNA demethylation, catalyzing the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms. mdpi.comnih.gov By inhibiting TET enzymes, 2-HG induces a DNA hypermethylation phenotype, often referred to as the glioma CpG island methylator phenotype (G-CIMP), which is characterized by low levels of 5hmC. sci-hub.se

By depleting 2-HG, this compound is expected to restore the function of TET enzymes. umich.edu This reactivation allows for the normal process of DNA demethylation to proceed, increasing the levels of 5hmC. mdpi.com The restoration of TET activity and the subsequent increase in DNA 5-hydroxymethylcytosine content are critical for reversing the epigenetic silencing of tumor suppressor genes and promoting a more normal cellular state. mdpi.commdpi.com

Impact on Histone Methylation

Induction of Cellular Differentiation

A hallmark of cancers with IDH mutations is a block in cellular differentiation, which is driven by the epigenetic dysregulation caused by 2-HG. sci-hub.seashpublications.org By reducing 2-HG levels and reversing the associated epigenetic changes, this compound can induce cellular differentiation in tumor cells. aacrjournals.orgcancer.gov

Glial and Neural Differentiation

Influence on DNA Repair Mechanisms

The accumulation of the oncometabolite D-2-HG in IDH-mutant cells impairs the homologous recombination (HR) pathway, a critical mechanism for repairing double-strand DNA breaks. nih.gov This state is known as homologous recombination deficiency (HRD). illumina.comtargetovariancancer.org.uk HRD can be caused by mutations in genes integral to the pathway, such as BRCA1 and BRCA2, but can also be induced by factors like D-2-HG. nih.govelsevier.es By inhibiting the mutant IDH1 enzyme, this compound reduces the cellular levels of D-2-HG. aacrjournals.orgmedchemexpress.com This action is expected to restore, at least partially, the function of the homologous recombination repair pathway, thereby influencing the genomic stability and therapeutic sensitivities of the cancer cells.

A significant consequence of the D-2-HG-induced homologous recombination deficiency is that cancer cells become more dependent on alternative DNA repair pathways, particularly the poly(ADP-ribose) polymerase (PARP)-mediated base excision repair pathway, for survival. nih.gov This dependency creates a synthetic lethal interaction when cells are treated with PARP inhibitors. jhoponline.comasjo.in The defect in HR renders IDH-mutant tumors particularly sensitive to PARP inhibition. nih.gov Furthermore, the activity of mutant IDH depletes cellular NADPH, which can increase oxidative stress. mdpi.com The repair of the resulting DNA damage relies on PARP, which consumes NAD+. mdpi.comfrontiersin.org Therefore, the inhibition of mutant IDH1 by this compound, by altering both HR function and the cellular redox state, can modulate the sensitivity of tumor cells to PARP inhibitors, a concept being explored in clinical trials for IDH-mutant gliomas. nih.govmdpi.com

Homologous Recombination Deficiency

Effects on NAD+ Metabolism and Related Pathways

The isocitrate dehydrogenase enzymes play a central role in cellular metabolism, particularly in pathways involving nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its phosphorylated form, NADP+. mdpi.commedchemexpress.com Wild-type IDH1 catalyzes the conversion of isocitrate to α-KG, a reaction that produces NADPH from NADP+. sci-hub.se NADPH is crucial for maintaining the cellular redox balance and for biosynthetic processes. nih.gov

In contrast, the neomorphic activity of mutant IDH1 consumes NADPH to convert α-KG into D-2-HG. sci-hub.semdpi.com This aberrant consumption depletes the cellular pool of NADPH, which can lead to increased oxidative stress. mdpi.com By selectively inhibiting mutant IDH1, this compound blocks this NADPH-consuming reaction, helping to restore normal redox balance. medkoo.com

The broader NAD+ metabolic network is also affected. PARP enzymes, which are critical for DNA repair, use NAD+ as a substrate. frontiersin.orgahajournals.org In IDH-mutant tumors, diminished NAD+ levels have been associated with increased DNA damage because PARP-mediated repair is NAD+-dependent. mdpi.com The interplay between the NADP+/NADPH ratio, altered by mutant IDH1 and its inhibitor this compound, and the NAD+/NADH ratio is a key aspect of the metabolic reprogramming in these cancers. By modulating the production of D-2-HG and the consumption of NADPH, this compound indirectly influences the availability of NAD+ for critical cellular processes, including DNA repair and energy metabolism. mdpi.comscholaris.ca

Preclinical Efficacy and Selectivity Studies of Ds 1001b

In Vitro Investigations

Inhibition of Proliferation in Mutant IDH1 Cell Lines

DS-1001b has demonstrated significant anti-proliferative effects in cancer cell lines harboring IDH1 mutations. ncc.go.jpmedchemexpress.com

In preclinical studies, this compound has been shown to impair the proliferation of glioblastoma (GBM) cells with IDH1 mutations. aacrjournals.org Specifically, in the patient-derived glioblastoma cell line A1074, which harbors the IDH1 R132H mutation, this compound selectively inhibits cell proliferation. aacrjournals.orgresearchgate.net This inhibitory effect is not observed in IDH wild-type GBM cells, highlighting the selectivity of this compound for mutant IDH1. aacrjournals.org

This compound has shown efficacy in inhibiting the proliferation of IDH1-mutant chondrosarcoma cell lines. ncc.go.jpmedchemexpress.com Studies on the dedifferentiated chondrosarcoma cell line JJ012 (harboring an IDH1 R132G mutation) and the conventional chondrosarcoma cell line L835 (with an IDH1 R132C mutation) revealed that this compound impaired proliferation in a dose-dependent manner. medchemexpress.comresearcher.lifenih.gov The GI50 values, which represent the concentration causing 50% inhibition of growth, were determined to be 81 nM for JJ012 cells and 77 nM for L835 cells. medchemexpress.com In contrast, IDH1 wild-type cells showed GI50 values greater than 10 μM. nih.gov In the JJ012 cell line, treatment with this compound led to cell cycle arrest. ncc.go.jpresearcher.life In the L835 cell line, the inhibition of mutant IDH1 by this compound promoted chondrocyte differentiation. ncc.go.jpresearcher.life

Cell LineCancer TypeIDH1 MutationThis compound EffectGI50 Value
A1074GlioblastomaR132HImpaired proliferationNot Specified
JJ012ChondrosarcomaR132GImpaired proliferation, cell cycle arrest81 nM
L835ChondrosarcomaR132CImpaired proliferation, chondrocyte differentiation77 nM
Glioblastoma Cell Lines (e.g., A1074)

Correlation of 2-HG Reduction with Cellular Effects

The oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant IDH1 enzymes, is a key driver of malignant progression. nih.govncc.go.jp this compound effectively reduces the levels of 2-HG in cancer cells with IDH1 mutations. ncc.go.jpcore.ac.uk This reduction in 2-HG is strongly correlated with the observed anti-tumor effects of the compound. nih.gov In both glioblastoma and chondrosarcoma cell lines, the inhibition of 2-HG production by this compound is associated with impaired cell proliferation and the induction of differentiation. aacrjournals.orgnih.gov Furthermore, the reduction of 2-HG by this compound leads to the reversal of aberrant epigenetic modifications, such as the demethylation of H3K9me3, which contributes to the restoration of normal cellular processes. mdpi.comresearcher.life

In Vivo Efficacy Models

Xenograft Models (Subcutaneous and Intracranial)

The in vivo efficacy of this compound has been evaluated in various xenograft models, demonstrating its potential as a therapeutic agent. ncc.go.jp

In a subcutaneous patient-derived xenograft (PDX) model using A1074 glioblastoma cells (IDH1 R132H), continuous administration of this compound significantly impaired tumor growth. aacrjournals.orgresearchgate.netgenomenon.com This was accompanied by a marked reduction in both intratumoral and plasma levels of 2-HG. aacrjournals.orggenomenon.com Furthermore, treatment with this compound induced the expression of glial fibrillary acidic protein (GFAP), a marker of glial differentiation, suggesting that the inhibition of mutant IDH1 promotes the differentiation of glioblastoma cells. nih.govncc.go.jp

The blood-brain barrier permeability of this compound allows for its evaluation in intracranial models, which are more representative of human brain tumors. nih.govcore.ac.uk In an orthotopic PDX model of glioblastoma, this compound effectively suppressed the growth of intracranial tumors. nih.govaacrjournals.org This anti-tumor activity was correlated with a significant decrease in intratumoral 2-HG levels. aacrjournals.orgcore.ac.uk

Similarly, in a subcutaneous xenograft model using the JJ012 chondrosarcoma cell line, continuous administration of this compound impaired tumor growth. medchemexpress.comresearchgate.net This effect was associated with a reduction in both intratumoral and plasma 2-HG levels. researchgate.net

Xenograft ModelCancer TypeAdministration RouteKey Findings
A1074 (Subcutaneous)GlioblastomaOralImpaired tumor growth, reduced intratumoral and plasma 2-HG, induced glial differentiation.
A1074 (Intracranial)GlioblastomaOralSuppressed tumor growth, reduced intratumoral 2-HG.
JJ012 (Subcutaneous)ChondrosarcomaOralImpaired tumor growth, reduced intratumoral and plasma 2-HG.

Patient-Derived Orthotopic Xenograft (PDX) Models

The preclinical efficacy of this compound, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), has been evaluated in patient-derived orthotopic xenograft (PDOX) models. nih.gov These models, which involve implanting human tumor tissue directly into immunodeficient mice in the corresponding organ of origin, are considered a gold standard for preclinical cancer research. nih.gov In the context of brain tumors, studies have utilized intracranial PDX models derived from patients with glioblastoma harboring IDH1 mutations to assess the in vivo activity of this compound. aacrjournals.orgnih.govoup.com

Continuous administration of this compound has demonstrated significant impairment of tumor growth in patient-derived xenograft models of glioblastoma with an IDH1-R132H mutation. aacrjournals.orgnih.govresearchgate.netgenomenon.com In a study using the A1074 PDX model, which contains a heterozygous IDH1-R132H mutation, this compound treatment led to a notable suppression of both subcutaneous and intracranial tumor growth. aacrjournals.orggenomenon.com The treatment resulted in a statistically significant reduction in tumor volume and weight in the subcutaneous models. aacrjournals.org These findings provide a preclinical rationale for the clinical testing of this compound in patients with recurrent gliomas carrying IDH1 mutations. aacrjournals.orgnih.gov

Table 1: Effect of this compound on Tumor Growth in IDH1-Mutant PDX Model

ModelMutation StatusTreatmentOutcome
A1074 (Glioblastoma PDX)IDH1-R132HThis compoundSignificant impairment of subcutaneous and intracranial tumor growth. aacrjournals.orggenomenon.com

A key mechanism of mutant IDH1 in promoting tumorigenesis is the production of the oncometabolite 2-hydroxyglutarate (2-HG). aacrjournals.orgnih.gov this compound has been shown to effectively reduce the levels of 2-HG in tumor tissues. genomenon.comsci-hub.se In both subcutaneous and intracranial IDH1-mutant glioblastoma PDX models, administration of this compound resulted in a significant decrease in intratumoral 2-HG concentrations. aacrjournals.orgnih.govoup.comresearchgate.net This reduction of the oncometabolite is a critical indicator of the drug's target engagement and therapeutic activity. aacrjournals.org

Table 2: Effect of this compound on 2-HG Levels in IDH1-Mutant PDX Model

ModelMutation StatusTreatmentOutcome
A1074 (Glioblastoma PDX)IDH1-R132HThis compoundSignificant reduction in intratumoral 2-HG levels in both subcutaneous and intracranial tumors. aacrjournals.org
JJ012 (Chondrosarcoma)Not SpecifiedThis compoundReduced intratumoral D-2HG levels. sci-hub.se

Inhibition of mutant IDH1 by this compound appears to promote cellular differentiation. aacrjournals.orgresearchgate.net This is evidenced by the strong induction of Glial Fibrillary Acidic Protein (GFAP), a marker for glial and neural differentiation, in tumor cells following treatment. aacrjournals.orgresearchgate.netgenomenon.com Immunohistochemical analysis of tumors from the A1074 PDX model revealed that GFAP was more strongly expressed in the cytoplasm of this compound-treated cells compared to untreated cells. aacrjournals.org This suggests that by inhibiting the mutant IDH1 enzyme, this compound may reverse the block in differentiation caused by 2-HG accumulation, thereby impairing cell proliferation. aacrjournals.orgresearchgate.net

Table 3: Effect of this compound on GFAP Expression in IDH1-Mutant PDX Model

ModelMutation StatusTreatmentOutcome
A1074 (Glioblastoma PDX)IDH1-R132HThis compoundStrong induction of GFAP expression in both subcutaneous and intracranial tumors. aacrjournals.orgnih.gov
Reduction of 2-HG Levels in Xenograft Tumors

Assessment of Selectivity in Wild-Type IDH Models

The selectivity of this compound for mutant IDH1 over its wild-type counterpart is a crucial aspect of its therapeutic profile, minimizing potential off-target effects. daiichisankyo.com Studies using a glioblastoma PDX model with wild-type IDH1 (A1056) demonstrated this selectivity in vivo. aacrjournals.org In this model, continuous administration of this compound showed no significant difference in tumor growth or tumor weight compared to the untreated group. aacrjournals.org Furthermore, the levels of 2-HG did not differ significantly, and the expression of GFAP was not induced by the treatment. aacrjournals.org These results indicate that this compound selectively impairs cell proliferation in IDH1-mutant glioblastoma cells with minimal impact on IDH wild-type cells. aacrjournals.orgprobechem.com Cell-free enzymatic assays further confirmed that this compound strongly inhibits mutant IDH1 but not wild-type IDH1 or mutant IDH2. aacrjournals.orgprobechem.com

Table 4: Selectivity of this compound in Wild-Type IDH Model

ModelMutation StatusTreatmentOutcome on Tumor GrowthOutcome on 2-HG LevelsOutcome on GFAP Expression
A1056 (Glioblastoma PDX)IDH1 Wild-TypeThis compoundNo significant effect. aacrjournals.orgNo significant difference. aacrjournals.orgNot induced. aacrjournals.org

Pharmacokinetic and Pharmacodynamic Characterization

Pharmacokinetic Profile (PK)

The pharmacokinetic profile of DS-1001b has been evaluated in both preclinical and clinical studies, demonstrating its potential for systemic and central nervous system (CNS) exposure.

Oral Bioavailability

This compound is described as an orally bioavailable small molecule. aacrjournals.orgmedchemexpress.comnih.govnih.gov Preclinical studies have confirmed its oral availability, which is a key characteristic for patient convenience and long-term administration. aacrjournals.orgnih.gov Clinical trials have further investigated its properties following oral administration in patients with IDH1-mutant gliomas. nih.govoup.com

Blood-Brain Barrier (BBB) Permeability and Distribution

A significant attribute of this compound is its high permeability across the blood-brain barrier (BBB). aacrjournals.orgmedchemexpress.comnih.govresearchgate.net This is a crucial feature for a drug targeting brain tumors, as many potential therapeutics fail due to their inability to reach their intended target within the CNS. aacrjournals.org Preclinical studies in mice demonstrated that this compound effectively crosses the BBB and distributes into the brain. aacrjournals.orgnih.govoup.com This brain penetration is considered a major advantage over some other mutant IDH1 inhibitors. aacrjournals.org In a first-in-human phase I study, this compound showed favorable brain distribution in patients with recurrent or progressive IDH1-mutant gliomas. nih.govoup.com

Systemic Exposure (Plasma Concentration-Time Profiles)

Following oral administration, this compound exhibits a dose-dependent increase in plasma concentrations. ascopubs.org A phase I clinical trial in patients with recurrent or progressive IDH1-mutant gliomas provided data on the plasma pharmacokinetics of this compound. oup.com

Key pharmacokinetic parameters from the phase I study are summarized below:

ParameterDay 1 of Cycle 1Day 8 of Cycle 1
Median Tmax (hours) 2-62-4

Tmax: Time to reach maximum plasma concentration. Data from a phase I study across a dose range of 125-1400 mg twice daily. oup.com

The mean plasma trough concentration of this compound appeared to reach a plateau after day 4 of the first cycle, suggesting that a steady-state was achieved. oup.com Both the peak plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure, increased in a dose-dependent manner. ascopubs.org

Brain-to-Plasma Concentration Ratio

The ability of a drug to penetrate the brain is often quantified by the brain-to-plasma concentration ratio. For this compound, preclinical studies in mice showed significant brain penetration. aacrjournals.orgdrughunter.com The area under the concentration-time curve (AUC) for the active form, DS-1001a, in the cerebrum was approximately 65% of the plasma AUC, indicating substantial penetration of the BBB. aacrjournals.org

In a clinical setting, tumor samples from a small number of patients in the phase I study were analyzed to determine the brain-to-plasma ratio of the free form of this compound. ascopubs.org The observed ratios provided direct evidence of the drug's ability to reach the tumor site in the brain. ascopubs.org

Patient SamplesBrain/Plasma Ratio of Free this compound
3 Patients 0.19 - 0.77

Data from a phase I study in patients with recurrent or progressive IDH1-mutant gliomas. ascopubs.org

Pharmacodynamic Profile (PD)

The pharmacodynamic activity of this compound is primarily characterized by its ability to inhibit the mutant IDH1 enzyme, leading to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG).

Correlation between this compound Exposure and 2-HG Reduction

Mutations in the IDH1 gene lead to the production of 2-HG, which is believed to drive tumor development. aacrjournals.orgresearchgate.net A primary goal of this compound therapy is to lower the levels of this oncometabolite. aacrjournals.org

Preclinical studies have demonstrated a clear link between this compound administration and reduced 2-HG levels in both in vitro and in vivo models. aacrjournals.orgresearchgate.net In xenograft models of glioblastoma with IDH1 mutations, continuous administration of this compound led to a significant decrease in intratumoral 2-HG levels. aacrjournals.org This reduction in 2-HG was also observed to suppress the increase in plasma 2-HG levels in mouse models. aacrjournals.org

Clinical data from the phase I study confirmed these preclinical findings. nih.govoup.comnih.gov Tumor samples taken from patients during the trial showed a significant reduction in D-2-HG levels compared to pre-study archived samples. nih.gov This provides a direct link between the presence of the drug in the tumor and its intended pharmacodynamic effect. nih.gov The ability of this compound to effectively lower 2-HG levels in brain tumors underscores its potential as a targeted therapy for IDH1-mutant gliomas. aacrjournals.orgresearchgate.net

Biomarker Analysis (e.g., GFAP expression, epigenetic markers in tissue samples)

The pharmacodynamic effects of this compound have been characterized through the analysis of key biomarkers in preclinical and clinical settings. These analyses have focused on markers of cellular differentiation, such as Glial Fibrillary Acidic Protein (GFAP), and on the direct epigenetic consequences of mutant isocitrate dehydrogenase 1 (IDH1) inhibition.

GFAP Expression as a Marker of Induced Differentiation

GFAP is an intermediate filament protein primarily found in astrocytes, a type of glial cell in the central nervous system. mdpi.comquanterix.com Its expression is often used as a biomarker for astrocyte maturity and differentiation. jcancer.org In the context of IDH-mutant gliomas, which are characterized by a blockade in cell differentiation, an increase in GFAP expression following treatment can signify a reversal of this oncogenic process.

Preclinical studies using patient-derived orthotopic xenograft (PDX) models of glioblastoma with the IDH1R132H mutation demonstrated that this compound treatment leads to a strong induction of GFAP expression. aacrjournals.orgmdpi.com Immunohistochemistry (IHC) analysis of both subcutaneous and intracranial tumors (derived from A1074 model cells) revealed that GFAP was more strongly expressed in the cytoplasm of this compound-treated cells compared to untreated cells. aacrjournals.org This suggests that the inhibition of mutant IDH1 by this compound promotes neural and glial differentiation, which in turn impairs cell proliferation. aacrjournals.org

Crucially, this effect on GFAP expression was specific to tumors with an IDH1 mutation. In a glioblastoma model with wild-type IDH1 (the A1056 model), treatment with this compound did not induce GFAP expression. aacrjournals.org This finding underscores that the differentiation-promoting effect of this compound is mediated through its specific inhibition of the mutant IDH1 enzyme. aacrjournals.org

Table 1: Effect of this compound on GFAP Expression in Glioblastoma Models

Cell Model IDH1 Mutation Status Treatment Group Observed GFAP Expression Implied Outcome Source
A1074 IDH1R132H This compound Strongly increased Promotion of neural/glial differentiation aacrjournals.org
A1074 IDH1R132H Untreated Control Baseline expression Unimpaired cell proliferation aacrjournals.org
A1056 Wild-Type This compound No induction No effect on differentiation aacrjournals.org

Modulation of Epigenetic Markers

Mutations in the IDH1 enzyme lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG). aacrjournals.orgnih.gov Elevated levels of 2-HG disrupt the function of enzymes that are dependent on α-ketoglutarate, including histone demethylases, which leads to widespread aberrant epigenetic changes that contribute to cancer development. frontiersin.orgresearchgate.net A key pharmacodynamic effect of this compound is the reversal of these epigenetic alterations.

In preclinical models of IDH1-mutant chondrosarcoma, this compound was shown to reverse the epigenetic changes caused by abnormal histone modifications. frontiersin.org Specifically, treatment with this compound led to a reduction in the levels of histone marks such as H3K4me3 (trimethylation of histone H3 at lysine (B10760008) 4) and H3K9me3 (trimethylation of histone H3 at lysine 9). researchgate.net This demonstrates that by inhibiting mutant IDH1 and subsequently lowering 2-HG levels, this compound can ameliorate the downstream epigenetic dysregulation induced by the oncometabolite. researchgate.net

The primary biomarker for the direct target engagement of this compound is the level of 2-HG itself. Clinical and preclinical studies have consistently shown that this compound administration significantly reduces 2-HG levels in both tumors and plasma of subjects with IDH1-mutant cancers. aacrjournals.orgnih.govresearchgate.net

Table 2: Effect of this compound on Epigenetic and Related Biomarkers

Biomarker Cancer Model Effect of this compound Mechanism Source
2-hydroxyglutarate (2-HG) IDH1-mutant Glioma Significantly reduced Direct inhibition of mutant IDH1 enzyme aacrjournals.orgnih.govresearchgate.net
H3K4me3 IDH1-mutant Chondrosarcoma Reduced Reversal of 2-HG-induced epigenetic changes researchgate.net
H3K9me3 IDH1-mutant Chondrosarcoma Reduced Reversal of 2-HG-induced epigenetic changes researchgate.net

Clinical Development and Therapeutic Outcomes

Phase II Clinical Trials (NCT04458272)

The trial is sponsored by Daiichi Sankyo Co., Ltd. and is currently active but not recruiting participants. mycancergenome.org Key inclusion criteria for this study include a histopathologically confirmed IDH1-mutated WHO grade II glioma, no prior anticancer treatment other than surgery, and the presence of at least one measurable, non-enhancing lesion. mycancergenome.org This focus on non-enhancing tumors aligns with the findings from the phase I trial, which suggested better outcomes in this subgroup. oup.comnih.gov

Study Design and Patient Populations (Chemotherapy- and Radiotherapy-Naive IDH1 Mutated WHO Grade II Glioma)

DS-1001b, also known as Safusidenib, is an orally available, brain-penetrant small molecule inhibitor developed to selectively target the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. nih.govoup.com The clinical development of this compound has progressed to a Phase II trial specifically focused on patients with chemotherapy- and radiotherapy-naive IDH1 mutated World Health Organization (WHO) grade II glioma (NCT04458272). ainfo.ioresearchgate.netmdpi.com This study is designed to assess the efficacy and safety of this compound in this particular patient population, who have not undergone prior standard treatments like chemotherapy or radiation. ainfo.ioresearchgate.net

The foundation for this trial was laid by a first-in-human, multicenter, open-label, Phase I study (NCT03030066). ascopubs.orgresearchgate.net This earlier study enrolled patients with recurrent or progressive IDH1-mutant gliomas (Grades 2-4) who had previously received standard therapies, including radiation and chemotherapy. researchgate.netascopubs.orgclinicaltrial.be The insights gained from this initial trial on recurrent gliomas, particularly regarding the drug's tolerability, brain distribution, and preliminary anti-tumor activity, provided the rationale for investigating its use in an earlier, treatment-naive setting. researchgate.netresearchgate.net

The target population for the Phase II study (NCT04458272) is distinct, focusing on individuals at an earlier stage of their disease who have not been exposed to the neurotoxicity associated with conventional treatments. researchgate.net Mutations in the IDH1 gene are a defining characteristic of lower-grade gliomas and are considered an early event in their development. oup.comnih.gov By targeting this fundamental mutation in treatment-naive patients, the study aims to evaluate the potential of this compound as a primary therapeutic intervention.

This compound Glioma Clinical Trial Details
Trial IdentifierPhasePatient PopulationStudy Focus
NCT04458272Phase IIChemotherapy- and radiotherapy-naive patients with IDH1-mutated WHO grade II glioma. ainfo.ioresearchgate.netAssess efficacy and safety in an upfront treatment setting. mdpi.com
NCT03030066Phase IPatients with recurrent or progressive IDH1-mutant gliomas (WHO grades 2-4) post-standard therapy. ascopubs.orgclinicaltrial.beAssess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity. clinicaltrial.be

Primary and Secondary Endpoints (Efficacy, Safety, PK/PD)

The clinical evaluation of this compound involves a comprehensive assessment of its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profiles through defined primary and secondary endpoints.

Efficacy: The primary measure of efficacy is tumor response, which is assessed using the Response Assessment in Neuro-Oncology (RANO) criteria. oup.comclinicaltrial.be In the Phase I study of recurrent/progressive gliomas, objective response rates (ORR) were a key endpoint. For patients with non-enhancing tumors, the ORR was 33.3%, while for those with enhancing tumors, it was 17.1%. oup.comresearchgate.net All patients in the non-enhancing cohort achieved stable disease or better. nih.gov Median progression-free survival (PFS) was another critical efficacy endpoint, which was reported as 10.4 months for the enhancing glioma cohort and was not reached for the non-enhancing cohort, suggesting a durable response in the latter group. oup.comresearchgate.net

Safety: Safety and tolerability were primary endpoints in the initial dose-escalation study. clinicaltrial.be Endpoints included the monitoring of adverse events (AEs) and dose-limiting toxicities (DLTs). ascopubs.orgclinicaltrial.be In the Phase I trial, most AEs were Grade 1-2. ascopubs.org One DLT, a grade 3 decrease in white blood cell count, was reported at a high dose level. researchgate.netascopubs.org

Pharmacokinetics (PK) and Pharmacodynamics (PD): PK endpoints are designed to understand the absorption and distribution of the drug, and include measures like the maximum plasma concentration (Cmax) and the area under the concentration curve (AUC). ascopubs.orgclinicaltrial.be A crucial finding was the drug's favorable brain distribution, with the brain-to-plasma ratio of the free form of this compound ranging from 0.19 to 0.77. ascopubs.org Pharmacodynamic endpoints focus on the biological effect of the drug, primarily the change from baseline in the concentration of the oncometabolite 2-hydroxyglutarate (2-HG). clinicaltrial.be The IDH1 mutation leads to the accumulation of 2-HG; therefore, a reduction in its levels indicates successful target engagement. oup.comascopubs.org In the Phase I trial, analysis of resected tumor samples from patients showed a significantly lower amount of D-2-HG compared with pre-study archived samples, confirming that this compound effectively reduces oncometabolite levels in the tumor. oup.comresearchgate.net

Summary of Endpoints for this compound (Based on Phase I Recurrent Glioma Study NCT03030066)
CategoryEndpointFinding
Efficacy Objective Response Rate (ORR)33.3% for non-enhancing tumors; 17.1% for enhancing tumors. oup.comresearchgate.net
Best Overall ResponseAll patients with non-enhancing tumors experienced stable disease or better. nih.gov
Median Progression-Free Survival (PFS)Not reached for non-enhancing tumors; 10.4 months for enhancing tumors. oup.comresearchgate.net
Safety Dose Limiting Toxicities (DLTs)One DLT (Grade 3 white blood cell count decreased) reported. ascopubs.org
Adverse Events (AEs)Most AEs were Grade 1-2. ascopubs.org
PK/PD Brain Distribution (PK)Favorable brain-to-plasma ratio (0.19-0.77). ascopubs.org
2-HG Reduction (PD)Significantly lower D-2-HG levels in on-treatment tumor samples compared to pre-study samples. oup.comresearchgate.net

Potential Broader Therapeutic Applications

Chondrosarcoma Treatment

Beyond glioma, this compound has demonstrated significant potential in the treatment of chondrosarcoma, another malignancy frequently characterized by IDH1 mutations. nih.govdaiichisankyo.com Preclinical research has shown that this compound effectively impairs the proliferation of chondrosarcoma cells that harbor IDH1 mutations, both in vitro and in vivo. nih.govresearchgate.net The mechanism of action involves not only the inhibition of the mutant IDH1 enzyme and subsequent reduction of 2-HG production but also the reversal of epigenetic alterations caused by the oncometabolite. mdpi.com Specifically, treatment with this compound was found to ameliorate aberrant histone modifications, which are a downstream effect of 2-HG accumulation. mdpi.commdpi.com In xenograft models using human chondrosarcoma cells, continuous administration of this compound led to the inhibition of tumor growth, providing a strong preclinical rationale for its use in this cancer type. nih.govresearchgate.net

Other IDH1-Mutated Malignancies

The therapeutic applicability of this compound may extend to other cancers driven by IDH1 mutations. Preclinical studies using patient-derived xenograft (PDX) models have indicated that this compound is effective in suppressing the proliferation of acute myeloid leukemia (AML) cells with IDH1 mutations. daiichisankyo.com The National Cancer Center Research Institute in Japan discovered that inhibiting mutant IDH1 could potentially eliminate AML cancer stem cells. daiichisankyo.com Given that IDH1 mutations are also found in cholangiocarcinoma, there is a scientific basis to explore the activity of this compound in this and other IDH1-mutated solid tumors. mdpi.comdaiichisankyo.com The development of a selective inhibitor like this compound, which targets a mutation specific to cancer cells with minimal effect on normal cells, represents a promising targeted therapy approach for a range of malignancies. daiichisankyo.com

Future Research Directions and Challenges

Mechanisms of Resistance to IDH Inhibitors

Resistance to IDH inhibitors can emerge through various mechanisms, leading to disease progression despite treatment. Understanding these mechanisms is crucial for developing strategies to circumvent resistance.

Emergence of Second-Site IDH1 Mutations (e.g., R132C/S280F)

One significant mechanism of acquired resistance to IDH1 inhibitors involves the emergence of second-site mutations within the IDH1 gene itself. mdpi.comcore.ac.uknih.govpdbj.org For instance, mutations such as R132C/S280F have been reported to confer resistance to certain IDH1 inhibitors, including ivosidenib, by affecting inhibitor binding and enzyme kinetics. mdpi.comcore.ac.uknih.gov Studies have investigated the activity of DS-1001b against these resistant variants. Biochemical and cellular investigations have shown that this compound can significantly reduce 2-HG levels in cells harboring the R132C/S280F mutation and exhibits a robust binding affinity to this resistant variant of mutant IDH1, suggesting its potential to overcome S280F-mediated resistance observed with other inhibitors. mdpi.comcore.ac.uknih.gov

Biochemical and Cellular Characterization of Resistance

Biochemical and cellular studies are essential for elucidating the precise mechanisms by which resistance to IDH inhibitors develops. These studies involve analyzing the enzymatic activity of mutant IDH1 variants in the presence of inhibitors, characterizing changes in cellular metabolism, and investigating alterations in signaling pathways that contribute to resistance. Research has shown that the S280F substitution, often found in resistant variants, can lead to reduced inhibitor binding at the IDH1 dimer interface and alter kinetic properties, resulting in more efficient 2-HG production. core.ac.uknih.govpdbj.org While some inhibitors are affected by this, this compound has demonstrated activity against these resistant variants in cellular contexts by effectively reducing 2-HG levels. core.ac.uknih.gov

Combinatorial Therapeutic Strategies

Given the potential for resistance and the complex nature of IDH-mutant cancers, combining IDH inhibitors with other therapeutic modalities is a promising approach to enhance anti-tumor activity and prevent or overcome resistance.

Integration with Conventional Treatments (Radiotherapy, Chemotherapy)

Integration of IDH inhibitors with conventional treatments such as radiotherapy and chemotherapy is an active area of research. Standard treatment for IDH-mutant gliomas often involves surgery, radiotherapy, and chemotherapy. aacrjournals.orgresearchgate.netresearchgate.net Combinatorial strategies for IDH inhibitors and conventional treatments for high-grade IDH-mutant astrocytomas and oligodendrogliomas require further study. mdpi.com Preclinical studies have explored the effects of combining IDH inhibition with these treatments, aiming to exploit potential synergistic effects or overcome resistance mechanisms associated with conventional therapies. genomenon.comtouchoncology.com

Combination with DNA Damage Repair Inhibitors (e.g., PARP inhibitors, DHODH inhibitors)

Mutations in IDH can affect DNA damage response pathways. oaepublish.com This has led to investigations into combining IDH inhibitors with inhibitors of DNA damage repair, such as PARP inhibitors and DHODH inhibitors. oaepublish.commdpi.comsciendo.combiorxiv.org Preclinical evidence suggests that IDH1/2 mutant cells may be sensitive to DNA damage-causing agents, including PARP inhibitors. oaepublish.com Combining IDH inhibitors with PARP inhibitors could potentially exploit vulnerabilities in DNA repair pathways in IDH-mutant cancers. Similarly, DHODH inhibitors, which target pyrimidine (B1678525) biosynthesis, represent another potential combination partner. mdpi.combiorxiv.org Research is ongoing to determine the efficacy and mechanisms of these combinations in IDH-mutant malignancies.

Modulation of the Tumor Immune Microenvironment

IDH mutations can influence the tumor immune microenvironment, impacting immune cell infiltration and function. nih.govmdpi.commdpi.com Elevated levels of 2-HG can interfere with immune cell migration and downregulate genes associated with chemotaxis and natural killer cell ligands, contributing to an immunosuppressive environment. mdpi.com Modulating the tumor immune microenvironment in combination with IDH inhibition is being explored to enhance anti-tumor immunity. This could involve combining IDH inhibitors with immunotherapies such as immune checkpoint inhibitors or strategies aimed at increasing the infiltration and activity of anti-tumor immune cells like CD3+ and CD8+ T lymphocytes. nih.govresearchgate.netmdpi.comfrontiersin.org Early studies have preliminarily reported beneficial effects of this compound on the tumor immune microenvironment, including an increase in CD3+ and CD8+ tumor-infiltrating lymphocytes and upregulation of type I interferon signaling. researchgate.net

Optimizing Patient Selection and Treatment Paradigms

Optimizing the selection of patients most likely to benefit from this compound and integrating it effectively into existing or novel treatment strategies are critical areas of ongoing research.

Role of Tumor Enhancing Status in Response Prediction

Studies have investigated the impact of tumor enhancing status on the response to DS-1001 in patients with IDH1-mutant gliomas. In a Phase I study, objective response rates (ORR) were observed in both enhancing and non-enhancing tumors, although the rates differed between these cohorts. The objective response rate was 17.1% for enhancing tumors and 33.3% for non-enhancing tumors. wikipedia.orgwikipedia.orguni.lumhmedical.com

The median progression-free survival (PFS) also showed differences, with 10.4 months for the enhancing glioma cohort and not reached for the non-enhancing cohort. wikipedia.orguni.lu This suggests that while this compound can elicit responses in both types of tumors, patients with non-enhancing tumors may experience a more durable benefit. Further research is needed to fully elucidate the predictive value of tumor enhancing status and to identify additional biomarkers that can accurately predict response to this compound.

The following table summarizes the objective response rates observed in a Phase I study based on tumor enhancing status:

Tumor Enhancing StatusObjective Response Rate
Enhancing Tumors17.1%
Non-Enhancing Tumors33.3%

Perioperative Study Designs for Biomarker Analysis

Perioperative study designs are being utilized to provide valuable insights into the effects of this compound and to identify predictive biomarkers. nih.govwikipedia.orgosti.gov These studies involve administering this compound to patients between biopsy and surgical resection, allowing for the collection of paired tumor tissue, cerebrospinal fluid (CSF), and blood samples before and after treatment. nih.govwikipedia.orgosti.govwikipedia.org This approach is considered feasible and offers a means to examine the direct effects of the drug on the tumor microenvironment and to evaluate drug penetration and pharmacodynamic (PD) outcomes. nih.govwikipedia.orgosti.gov Translational endpoints in these perioperative trials include the investigation of this compound pharmacokinetics (PK) to evaluate PK/PD relationships and the collection of samples for comprehensive molecular analysis. nih.govwikipedia.org

Exploration of Novel Molecular Targets and Analogues

The success of this compound as a mutant IDH1 inhibitor highlights the potential of targeting specific molecular alterations in cancer. Continued exploration of novel molecular targets and the development of analogues with potentially improved properties are ongoing.

Identification of New Small Molecule Inhibitors

This compound functions as a selective small molecule inhibitor of mutant IDH1, specifically targeting the R132 mutation. wikipedia.orgmims.comwikipedia.orgwikipedia.orgwikipedia.org Its development is part of a broader effort to identify and develop small molecule inhibitors that can target the neomorphic enzymatic activity of mutant IDH1, which is considered a potential therapeutic target for IDH1-mutant tumors. wikipedia.org The landscape of IDH inhibitors in clinical development for glioma includes other compounds such as ivosidenib, vorasidenib, olutasidenib, and BAY1436032. wikipedia.orgosti.govamericanelements.commhmedical.comguidetopharmacology.orgfishersci.se The ongoing research in this area aims to identify new small molecule inhibitors with enhanced potency, selectivity, brain penetration, or favorable pharmacokinetic profiles to overcome potential resistance mechanisms and improve therapeutic outcomes.

Advanced Translational Research Endpoints

Advanced translational research is crucial for understanding the biological effects of this compound, identifying mechanisms of response and resistance, and developing strategies for personalized medicine.

Whole-Genome Transcriptome Profiling

Whole-genome transcriptome profiling is being employed as a translational endpoint in studies involving this compound. nih.govwikipedia.orgwikipedia.org This advanced molecular analysis technique allows for a comprehensive examination of gene expression changes in tumor tissue following treatment with this compound. Paired whole-genome transcriptome profiling, often conducted in perioperative study settings, can provide valuable insights into the drug's pharmacodynamic effects, identify potential biomarkers of response or resistance, and help to understand the molecular mechanisms underlying tumor regression or progression. nih.govwikipedia.org This level of detailed molecular analysis contributes to a deeper understanding of how this compound impacts the complex transcriptional landscape of IDH1-mutant gliomas.

Single Nuclei RNA Sequencing

Single nuclei RNA sequencing (snRNA-seq) is being employed as a translational endpoint in studies evaluating this compound in patients with IDH1-mutated glioma nih.govguidetopharmacology.orgcivicdb.orgfcmat.org. This technique allows for the transcriptional profiling of individual cell nuclei, providing high-resolution data on gene expression within heterogeneous tumor samples. By performing snRNA-seq on paired tumor samples obtained before and after treatment with this compound, researchers aim to identify cell type-specific transcriptional changes induced by the drug civicdb.orgfcmat.org. Early findings from a perioperative trial indicate that paired snRNA-seq demonstrates a transcriptional shift post-treatment, including alterations in differentiation and immune infiltration fcmat.org. This level of detail is crucial for understanding how different cell populations within the tumor microenvironment respond to mutant IDH1 inhibition and can help uncover potential mechanisms of resistance or adaptive responses.

Bulk and Spatial Metabolomics

Metabolomic analysis, both bulk and spatially resolved, is a key component of future research on this compound nih.govguidetopharmacology.orgcivicdb.orgfcmat.org. Bulk metabolomics provides an overview of the metabolic changes occurring within the tumor tissue as a whole following this compound treatment nih.govguidetopharmacology.orgcivicdb.org. Given that this compound is an inhibitor of mutant IDH1, which catalyzes the production of the oncometabolite 2-hydroxyglutarate (2-HG), measuring changes in 2-HG levels and other related metabolites is a critical pharmacodynamic endpoint nih.govfluoroprobe.commdpi.com. Spatial metabolomics, on the other hand, allows for the mapping of metabolite distribution within the tissue sections, providing insights into regional metabolic heterogeneity and how this compound affects metabolite levels in different areas of the tumor nih.govguidetopharmacology.orgcivicdb.orgfcmat.org. Early results using spatial metabolomics have demonstrated a homogenous reduction in 2-HG throughout the infiltrative tumor following treatment fcmat.org. These metabolomic approaches are vital for confirming target engagement and understanding the metabolic consequences of mutant IDH1 inhibition by this compound in the clinical setting.

DNA Methylation Analysis

DNA methylation analysis is being utilized as a translational endpoint in studies of this compound nih.govguidetopharmacology.orgcivicdb.org. Mutations in IDH1 are known to cause epigenetic alterations, including widespread DNA hypermethylation, leading to the glioma CpG island methylator phenotype (G-CIMP) researchgate.netpatsnap.com. By analyzing DNA methylation patterns in tumor samples before and after this compound treatment, researchers can assess the drug's ability to reverse or modify these aberrant epigenetic marks. This analysis, often performed using techniques like the Illumina EPIC array, helps to understand the epigenetic mechanisms influenced by mutant IDH1 inhibition and how these changes correlate with clinical response or resistance civicdb.org. Evaluating the impact of this compound on DNA methylation provides crucial data on its effects beyond just reducing 2-HG levels, exploring its potential to reprogram the epigenetic landscape of IDH1-mutated tumors.

Q & A

Q. What is the molecular mechanism by which DS-1001b selectively inhibits IDH1 mutants (e.g., R132H)?

  • Answer : this compound binds to the mutant IDH1 active site via interactions with residues VAL-128, GLY-274, MET-259, ARG-119, and VAL-281, forming hydrogen bonds at distances of 2.1 Å and 2.4 Å. Its IC50 of 8 nM against R132H mutants highlights high potency, likely due to halogen substituents (Cl, F) enhancing binding affinity. Methodologically, crystallography and enzymatic assays are critical for validating these interactions .

Q. How can researchers confirm the purity and structural identity of this compound in experimental settings?

  • Answer : For novel batches, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular weight (608.92 g/mol) and structural integrity. For known compounds, cross-reference with published spectral data (e.g., CAS 1898207-64-1). Always include purity data (≥95% by HPLC) in supplementary materials to ensure reproducibility .

Q. What are the recommended in vitro assays to evaluate this compound’s inhibitory activity?

  • Answer : Employ IDH1 enzymatic assays using recombinant mutant proteins (e.g., R132H) and measure α-ketoglutarate reduction. Pair with cellular models (e.g., glioma cell lines) to assess 2-hydroxyglutarate (2-HG) suppression. Validate results using LC-MS for metabolite quantification and compare IC50 values across replicates .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro potency (IC50) and in vivo efficacy of this compound?

  • Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate bioavailability, tissue penetration, and metabolite stability. Use orthotopic tumor models to simulate physiological conditions. If contradictions persist, re-examine assay conditions (e.g., ATP concentrations, co-factor availability) or explore off-target effects via kinome-wide profiling .

Q. What strategies can optimize this compound’s selectivity against wild-type IDH1 and other dehydrogenases?

  • Answer : Perform mutational analysis of IDH1 binding pockets to identify residues critical for selectivity. Use surface plasmon resonance (SPR) to compare binding kinetics between mutant and wild-type isoforms. Cross-test against related enzymes (e.g., IDH2, GLUD1) to rule off-target inhibition .

Q. How can structural data inform the design of next-generation IDH1 inhibitors beyond this compound?

  • Answer : Leverage molecular docking and molecular dynamics simulations to predict interactions with unexplored residues (e.g., LYS-212, ASN-267). Synthesize analogs with modified substituents (e.g., replacing Cl with Br) and test binding via isothermal titration calorimetry (ITC). Prioritize compounds with improved solubility (e.g., >14 mg/mL in DMSO) for in vivo translation .

Data Analysis & Interpretation

Q. How should researchers handle conflicting data on this compound’s metabolic effects in different cancer models?

  • Answer : Apply meta-analysis frameworks to reconcile discrepancies. Stratify data by model type (e.g., leukemia vs. glioma), dosing regimens, and endpoint measurements (2-HG levels vs. tumor growth). Use multivariate regression to identify confounding variables (e.g., hypoxia, stromal interactions) .

Q. What statistical methods are appropriate for assessing this compound’s long-term efficacy and resistance mechanisms?

  • Answer : Employ Kaplan-Meier survival analysis for in vivo studies and Cox proportional hazards models to adjust for covariates. For resistance profiling, use RNA-seq or CRISPR screens to identify upregulated pathways (e.g., PI3K/AKT). Validate findings with siRNA knockdown or inhibitor combination studies .

Experimental Design & Reproducibility

Q. What criteria ensure rigorous preclinical validation of this compound?

  • Answer : Follow FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria:
  • Feasible : Use patient-derived xenografts (PDX) with confirmed IDH1 mutations.
  • Novelty : Compare this compound to existing inhibitors (e.g., AG-120) in head-to-head trials.
  • Ethics : Adhere to IACUC protocols for animal studies and include sham controls.
  • Relevance : Align endpoints with clinical benchmarks (e.g., progression-free survival) .

Q. How can researchers mitigate bias in this compound studies?

  • Answer : Implement double-blinding in animal trials and randomize treatment groups. For in vitro work, use automated high-throughput systems to reduce human error. Disclose all conflicts of interest and publish negative results in supplementary materials to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.